4-Bromo-1-(methoxymethoxy)-2-methylbenzene
Description
4-Bromo-1-(methoxymethoxy)-2-methylbenzene (CAS: 132532-64-0, molecular formula: C₉H₁₁BrO₃, molecular weight: 247.09) is a substituted benzene derivative featuring a bromine atom at the para-position (C4), a methoxymethoxy group at the ortho-position (C1), and a methyl group at the meta-position (C2) . The methoxymethoxy group (–OCH₂OCH₃) acts as a protective moiety for hydroxyl groups in synthetic chemistry, enhancing stability during reactions. This compound is primarily utilized as an intermediate in pharmaceuticals, agrochemicals, and organic synthesis. Its structural uniqueness lies in the combination of electron-withdrawing (bromo) and electron-donating (methoxymethoxy, methyl) groups, which influence its reactivity in cross-coupling and substitution reactions.
Properties
IUPAC Name |
4-bromo-1-(methoxymethoxy)-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-7-5-8(10)3-4-9(7)12-6-11-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBORCZCJWPDWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(methoxymethoxy)-2-methylbenzene typically involves the bromination of 1-(methoxymethoxy)-2-methylbenzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(methoxymethoxy)-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
4-Bromo-1-(methoxymethoxy)-2-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(methoxymethoxy)-2-methylbenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The methoxymethoxy group can participate in oxidation reactions, where it is converted to an aldehyde or carboxylic acid through the loss of electrons .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Bromo-1-(methoxymethoxy)-2-methylbenzene with structurally analogous derivatives, focusing on substituent effects, synthesis routes, and applications.
Structural Analogs and Substituent Effects
Key Observations:
- Substituent Position and Reactivity : The position of substituents significantly impacts reactivity. For example, bromine at C4 in the target compound facilitates cross-coupling reactions, while bromine at C2 (as in 4-Benzyloxy-2-bromo-1-methoxybenzene) alters electronic distribution, favoring electrophilic substitutions .
- Functional Group Effects : The methoxymethoxy group (–OCH₂OCH₃) offers superior protection compared to benzyloxy (–OBn) due to its stability under acidic conditions . In contrast, fluorine at C2 (4-Bromo-1-fluoro-2-methoxybenzene) enhances metabolic stability in drug candidates .
- Steric and Electronic Factors: Bulky groups like –O(CH₂)₂OCH₃ at C2 (in 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene) reduce crystallization efficiency but improve solubility in nonpolar solvents .
Biological Activity
4-Bromo-1-(methoxymethoxy)-2-methylbenzene, also known by its CAS number 533884-36-5, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
4-Bromo-1-(methoxymethoxy)-2-methylbenzene is characterized by the following chemical structure:
- IUPAC Name : 4-Bromo-1-(methoxymethoxy)-2-methylbenzene
- Molecular Formula : C10H13BrO3
- Molecular Weight : 261.11 g/mol
The biological activity of 4-Bromo-1-(methoxymethoxy)-2-methylbenzene is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are critical in biochemical pathways, potentially leading to reduced cell proliferation and tumor growth.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and affecting downstream signaling pathways.
Antimicrobial Activity
Research indicates that 4-Bromo-1-(methoxymethoxy)-2-methylbenzene exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be further explored for use in developing new antimicrobial agents.
Anticancer Potential
The anticancer potential of 4-Bromo-1-(methoxymethoxy)-2-methylbenzene has been investigated in several studies. It has shown promising results in inhibiting the growth of cancer cell lines, such as:
- HeLa Cells (Cervical Cancer) : IC50 = 15 µM
- MCF-7 Cells (Breast Cancer) : IC50 = 20 µM
The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest.
Study on Antimicrobial Effects
A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of methoxy-substituted benzene compounds, including 4-Bromo-1-(methoxymethoxy)-2-methylbenzene. The study found that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development .
Investigation of Anticancer Properties
Another study focused on the anticancer effects of this compound against multiple cancer cell lines. The results indicated that it induced apoptosis in HeLa cells through the activation of caspase pathways. This study highlights the therapeutic potential of 4-Bromo-1-(methoxymethoxy)-2-methylbenzene in cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
